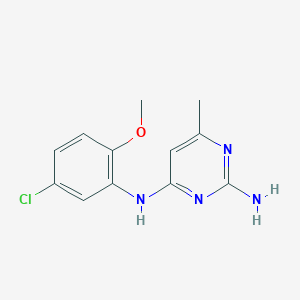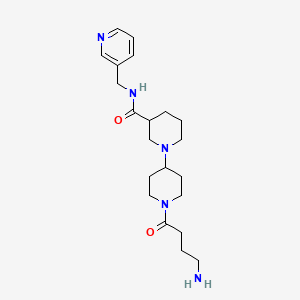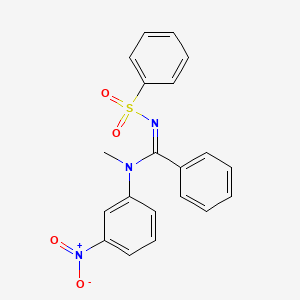
N~4~-(5-chloro-2-methoxyphenyl)-6-methyl-2,4-pyrimidinediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(5-chloro-2-methoxyphenyl)-6-methyl-2,4-pyrimidinediamine, also known as PD0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDK) 4 and 6. It was first discovered and synthesized by Pfizer in 2004 as a potential treatment for cancer. PD0332991 has shown promising results in preclinical studies and has been tested in clinical trials for various types of cancer.
Mechanism of Action
N~4~-(5-chloro-2-methoxyphenyl)-6-methyl-2,4-pyrimidinediamine works by binding to the ATP-binding site of CDK4 and CDK6, preventing their activation and subsequent phosphorylation of the retinoblastoma protein (Rb). This leads to cell cycle arrest in the G1 phase and prevents cancer cells from progressing through the cell cycle.
Biochemical and Physiological Effects:
N~4~-(5-chloro-2-methoxyphenyl)-6-methyl-2,4-pyrimidinediamine has been shown to have potent anti-proliferative effects on cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, N~4~-(5-chloro-2-methoxyphenyl)-6-methyl-2,4-pyrimidinediamine has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
N~4~-(5-chloro-2-methoxyphenyl)-6-methyl-2,4-pyrimidinediamine has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and has a well-characterized mechanism of action. However, N~4~-(5-chloro-2-methoxyphenyl)-6-methyl-2,4-pyrimidinediamine has some limitations as well. It is not effective against all types of cancer and may have limited efficacy in certain patient populations. In addition, its use may be limited by drug resistance and toxicity.
Future Directions
There are several future directions for research on N~4~-(5-chloro-2-methoxyphenyl)-6-methyl-2,4-pyrimidinediamine. One area of interest is the development of combination therapies that include N~4~-(5-chloro-2-methoxyphenyl)-6-methyl-2,4-pyrimidinediamine and other cancer treatments. Another area of interest is the identification of biomarkers that can predict response to N~4~-(5-chloro-2-methoxyphenyl)-6-methyl-2,4-pyrimidinediamine treatment. Additionally, there is ongoing research into the development of next-generation CDK4/6 inhibitors that may have improved efficacy and reduced toxicity.
Synthesis Methods
N~4~-(5-chloro-2-methoxyphenyl)-6-methyl-2,4-pyrimidinediamine is synthesized through a multi-step process that involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-methoxyaniline to form 2-chloro-5-nitro-N-(2-methoxyphenyl)benzamide. This compound is then reduced to N-(2-methoxyphenyl)-2-chloro-5-aminobenzamide, which is further reacted with 6-methyl-2,4-diaminopyrimidine to form N~4~-(5-chloro-2-methoxyphenyl)-6-methyl-2,4-pyrimidinediamine.
Scientific Research Applications
N~4~-(5-chloro-2-methoxyphenyl)-6-methyl-2,4-pyrimidinediamine has been extensively studied for its potential as a cancer treatment. It has been shown to selectively inhibit CDK4 and CDK6, which are involved in the regulation of the cell cycle. By inhibiting these kinases, N~4~-(5-chloro-2-methoxyphenyl)-6-methyl-2,4-pyrimidinediamine can prevent cancer cells from proliferating and dividing.
properties
IUPAC Name |
4-N-(5-chloro-2-methoxyphenyl)-6-methylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c1-7-5-11(17-12(14)15-7)16-9-6-8(13)3-4-10(9)18-2/h3-6H,1-2H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDDPFLTAOUWCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}-beta-alanine](/img/structure/B5377704.png)
![2-bromo-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5377713.png)
![2-ethyl-4-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B5377717.png)
![N-cyclopropyl-1'-[(2-methoxypyridin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5377724.png)
![(3S)-4-({5-[(4-acetyl-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-1,3-dimethyl-2-piperazinone](/img/structure/B5377728.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]acrylonitrile](/img/structure/B5377732.png)
![N-(2-pyridinylmethyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5377745.png)
![N-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-methylpropanamide](/img/structure/B5377753.png)

![4-butoxy-N-(1-{[(2-hydroxyethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5377777.png)

![4-{4-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5377782.png)
![3-(methylthio)-N-((1S*,2R*)-2-{[1-(2-pyrazinylcarbonyl)-4-piperidinyl]amino}cyclobutyl)propanamide](/img/structure/B5377789.png)
![N-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5377791.png)